molecular formula C18H18N4O4 B2410820 6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 1286702-35-9

6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide

Cat. No. B2410820
CAS RN: 1286702-35-9
M. Wt: 354.366
InChI Key: NRSKMBBAFJWYSK-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by the substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reactivity of thiazole compounds can be influenced by the substituents on the thiazole ring . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their structure and the biological target. They have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Future Directions

Thiazole derivatives continue to be an active area of research due to their wide range of biological activities. Future work may involve the design and synthesis of new thiazole derivatives, as well as the exploration of their biological activities and mechanisms of action .

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-24-13-6-7-15(25-2)12(9-13)11-20-16(23)10-17-21-22-18(26-17)14-5-3-4-8-19-14/h3-9H,10-11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSKMBBAFJWYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)CC2=NN=C(O2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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